molecular formula C8H12N2<br>C6H4(CH2NH2)2<br>C8H12N2 B075579 1,3-Benzenedimethanamine CAS No. 1477-55-0

1,3-Benzenedimethanamine

Cat. No. B075579
CAS RN: 1477-55-0
M. Wt: 136.19 g/mol
InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N
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Patent
US07915452B2

Procedure details

Patent Document 1 discloses a method of producing m-xylylenediamine from m-xylene. In the proposed method, isophthalonitrile produced by the ammoxidation of m-xylene is extracted into an organic solvent. Then, high-boiling point impurities are separated out in the first distillation step and the organic solvent is separated out in the second distillation step. Then, isophthalonitrile is taken out of the bottom of apparatus. The obtained purified isophthalonitrile is then hydrogenated after the addition of a specific solvent and liquid ammonia. This method requires increased costs for constructing production facilities because of its large number of steps. In addition, the method requires two distillation steps before the hydrogenation and further requires another distillation step for purification after the hydrogenation step. Therefore, a great quantity of energy for distillation should be consumed.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:9][NH2:10])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH2:8])[CH:2]=1>C1(C)C=CC=C(C)C=1>[C:9](#[N:10])[C:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(=CC=C1)CN)CN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(C#N)=CC=C1)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.